molecular formula C17H13ClN4O B11509725 4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B11509725
M. Wt: 324.8 g/mol
InChI Key: GAKJCFQZQDOSMD-YBFXNURJSA-N
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Description

4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group, a phenyl group, and a methyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazine-5-one in the presence of a suitable catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C17H13ClN4O/c1-12-20-21-16(13-7-3-2-4-8-13)17(23)22(12)19-11-14-9-5-6-10-15(14)18/h2-11H,1H3/b19-11+

InChI Key

GAKJCFQZQDOSMD-YBFXNURJSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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